POLY(GLU, LYS, TYR) SODIUM SALT
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Overview
Description
Poly(glutamic acid, lysine, tyrosine) sodium salt is a synthetic polyamino acid composed of glutamic acid, lysine, and tyrosine residues. This compound is known for its versatility and has applications in various fields, including biochemistry, medicine, and materials science. The sodium salt form enhances its solubility in water, making it easier to handle in various experimental and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(glutamic acid, lysine, tyrosine) sodium salt is typically synthesized through a polymerization process involving the respective amino acids. The process begins with the protection of the amino groups of lysine and tyrosine to prevent unwanted side reactions. The protected amino acids are then polymerized using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After polymerization, the protecting groups are removed, and the polymer is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of poly(glutamic acid, lysine, tyrosine) sodium salt involves large-scale polymerization reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time. The final product is purified through techniques like dialysis or ultrafiltration to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Poly(glutamic acid, lysine, tyrosine) sodium salt can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The amino groups of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or isothiocyanates can be used for amino group modifications.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Generation of free thiol groups.
Substitution: Modified polyamino acids with various functional groups attached to the lysine residues.
Scientific Research Applications
Poly(glutamic acid, lysine, tyrosine) sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying enzyme kinetics and protein interactions.
Biology: Employed in cell culture studies to investigate cell adhesion and proliferation.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the development of biodegradable materials and coatings.
Mechanism of Action
The mechanism of action of poly(glutamic acid, lysine, tyrosine) sodium salt depends on its application. In drug delivery, for example, the polymer can encapsulate therapeutic agents and release them in a controlled manner. The glutamic acid residues provide negative charges that can interact with positively charged molecules, while the lysine and tyrosine residues offer sites for further functionalization. The polymer can also interact with cell surface receptors, influencing cellular uptake and response.
Comparison with Similar Compounds
Poly(glutamic acid, lysine, tyrosine) sodium salt can be compared with other polyamino acids such as:
Poly(glutamic acid, tyrosine) sodium salt: Lacks lysine residues, which reduces its potential for further functionalization.
Poly(glutamic acid, alanine, tyrosine) sodium salt: Contains alanine instead of lysine, which affects its solubility and reactivity.
Poly(glutamic acid, lysine) sodium salt: Does not contain tyrosine, limiting its ability to form dityrosine cross-links.
The presence of lysine and tyrosine residues in poly(glutamic acid, lysine, tyrosine) sodium salt makes it unique, offering multiple sites for chemical modifications and interactions, enhancing its versatility in various applications.
Properties
CAS No. |
118539-64-3 |
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Molecular Formula |
(C5H7NO3)n+H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.